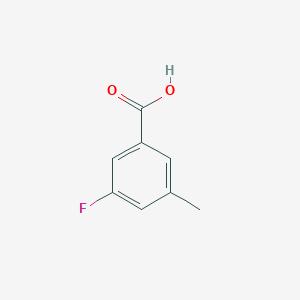
3-Fluoro-5-methylbenzoic acid
Cat. No. B104692
Key on ui cas rn:
518070-19-4
M. Wt: 154.14 g/mol
InChI Key: XPUFVYIUPYNLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08933085B2
Procedure details


To a solution of 3-fluoro-5-methylbenzoic acid (1.50 g, 9.73 mmol, Oakwood) in Acetone (40 mL) was added Potassium carbonate (1.34 g, 9.73 mmol) followed by Methyl iodide (0.73 mL, 12 mmol). The reaction mixture was heated to 65° C. for 1 hour, heating discontinued and stirred overnight, then heating resumed at that temperature for a further 2 hours. Additional Methyl iodide (0.5 mL, 8 mmol) was added and heating was continued for 6 hours. Solids were removed by filtration and acetone was removed in vacuo. The residue was partitioned between 1N NaOH and ethyl acetate. The aqueous portion was extracted with a further two portions of ethyl acetate. The combined extracts were washed with brine, then dried over sodium sulfate, decanted and concentrated. The product so obtained was used without further purification (1.64 g, 100%). 1H NMR (300 MHz, CDCl3): δ 7.66-7.63 (m, 1H), 7.51 (d, 1H), 7.10-7.04 (m, 1H), 3.91 (s, 3H), 2.40 (s, 3H).





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[C:12](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([O:7][CH3:12])=[O:6] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1)C
|
|
Name
|
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
resumed at that temperature for a further 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solids were removed by filtration and acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between 1N NaOH and ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was extracted with a further two portions of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product so obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification (1.64 g, 100%)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=C(C(=O)OC)C=C(C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
